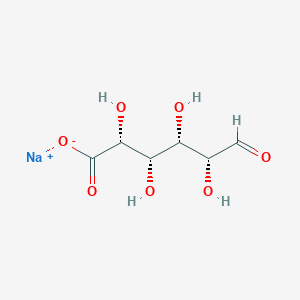

L-Iduronic Acid Sodium Salt

Description

BenchChem offers high-quality L-Iduronic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Iduronic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHGZLVUQBPMA-XVWKMKMJSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of L-Iduronic Acid in Heparan Sulfate: A Technical Guide for Researchers

Abstract

L-Iduronic acid (IdoA), a C5 epimer of D-glucuronic acid (GlcA), is a critical structural component of heparan sulfate (B86663) (HS) chains that imparts significant biological functionality. Its unique conformational flexibility, oscillating between chair and skew-boat forms, allows HS to adopt specific three-dimensional structures essential for mediating high-affinity interactions with a vast array of proteins. This technical guide provides an in-depth exploration of the biological role of IdoA in heparan sulfate, detailing its biosynthesis, conformational dynamics, and its profound impact on protein binding and cellular signaling. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key glycosaminoglycan component.

Introduction

Heparan sulfate proteoglycans (HSPGs) are ubiquitously expressed on the cell surface and in the extracellular matrix of all metazoan organisms. They consist of a core protein to which one or more linear heparan sulfate polysaccharide chains are covalently attached. These HS chains are composed of repeating disaccharide units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and N-acetylglucosamine (GlcNAc). The structural heterogeneity of HS, arising from variations in sulfation patterns and the epimerization of GlcA to IdoA, dictates its ability to interact with and modulate the activity of hundreds of proteins, including growth factors, chemokines, enzymes, and morphogens.

L-Iduronic acid, in particular, plays a central role in the biological functions of heparan sulfate. Its presence introduces a level of conformational plasticity not afforded by GlcA, which is crucial for the specific and high-affinity binding to a diverse range of protein ligands. This guide will elucidate the multifaceted biological contributions of IdoA to heparan sulfate function, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Biosynthesis of L-Iduronic Acid in Heparan Sulfate

The introduction of L-iduronic acid into the heparan sulfate chain is a post-polymerization modification catalyzed by the enzyme D-glucuronyl C5-epimerase (GLCE), also known as Hsepi. This enzyme acts on D-glucuronic acid residues that are already incorporated into the growing polysaccharide chain.

The epimerization process involves the abstraction of a proton from the C5 position of a GlcA residue, leading to the formation of a carbanion intermediate. The subsequent re-addition of the proton can occur on either face of the intermediate, resulting in either the original GlcA or the newly formed IdoA. This reaction is reversible, and the equilibrium between GlcA and IdoA can be influenced by the surrounding sulfation patterns. Specifically, N-sulfation of the adjacent glucosamine (B1671600) residue is a prerequisite for the epimerase activity.

Conformational Flexibility of L-Iduronic Acid

A defining feature of L-iduronic acid is its conformational flexibility. Unlike D-glucuronic acid, which predominantly exists in a rigid 4C1 chair conformation, IdoA can adopt multiple conformations in solution. The three primary low-energy conformers are the 1C4 and 4C1 chair forms, and the 2S0 skew-boat conformation.[1]

The equilibrium between these conformers is dynamic and can be influenced by several factors, including the sulfation pattern of the IdoA residue itself and the nature of the adjacent sugar residues. For instance, 2-O-sulfation of IdoA (IdoA2S) shifts the equilibrium towards the 2S0 skew-boat and 1C4 chair conformations.[2][3] This conformational plasticity is a key determinant of HS-protein interactions, as it allows the HS chain to adapt its shape to the binding pocket of a protein, thereby facilitating high-affinity binding.[4]

Role of L-Iduronic Acid in Protein Binding and Signaling

The presence of IdoA in heparan sulfate is critical for its interaction with a wide range of proteins, thereby regulating numerous physiological and pathological processes. The conformational flexibility of IdoA, combined with specific sulfation patterns, creates unique binding sites for proteins, leading to the formation of high-affinity complexes.

Growth Factor Signaling

HSPGs act as co-receptors for many growth factors, including Fibroblast Growth Factors (FGFs), Vascular Endothelial Growth Factors (VEGFs), and Glial cell line-derived Neurotrophic Factor (GDNF). IdoA is a key component of the HS binding sites for these growth factors.

-

FGF Signaling: The interaction between FGFs, their receptors (FGFRs), and HS is a classic example of the importance of IdoA. The presence of IdoA allows the HS chain to adopt a specific conformation that facilitates the formation of a ternary complex between FGF, FGFR, and HS, leading to receptor dimerization and activation of downstream signaling pathways, such as the Ras-MAPK pathway, which promotes cell proliferation and differentiation.[5] Studies have shown that HS lacking IdoA exhibits aberrant binding to FGF2 and fails to restore FGF2-dependent cell proliferation and migration.[6][7] A synthetic pentasaccharide containing only L-iduronic acid displayed a higher affinity for FGF-2 compared to its isomers with D-glucuronic acid.[2]

-

GDNF Signaling: GDNF and other members of the glial cell line-derived neurotrophic factor family of ligands (GFLs) bind to heparin with high affinity (Kd in the range of 10-50 nM).[8] The interaction of GDNF with HS is essential for its signaling through the Ret receptor tyrosine kinase. HS lacking IdoA shows a strikingly aberrant binding property to GDNF.[6]

-

VEGF Signaling: The binding of VEGF to HS is crucial for angiogenesis. The minimal binding site for VEGF165 on heparin is an octasaccharide, and the affinity is dependent on specific structural features, including the presence of IdoA.[1][9]

References

- 1. Binding affinities of vascular endothelial growth factor (VEGF) for heparin-derived oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. The kinetics of FGF-2 binding to heparan sulfate proteoglycans and MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lack of L-iduronic acid in heparan sulfate affects interaction with growth factors and cell signaling [uu.diva-portal.org]

- 8. Heparan sulfate proteoglycan syndecan-3 is a novel receptor for GDNF, neurturin, and artemin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding affinities of vascular endothelial growth factor (VEGF) for heparin-derived oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Dynamics of L-Iduronic Acid in Glycosaminoglycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of L-iduronic acid (IdoA), a critical component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate (B86663), and dermatan sulfate. The unique conformational flexibility of IdoA is paramount to the biological functions of these macromolecules, influencing their interactions with proteins and thereby regulating a multitude of physiological and pathological processes.

The Conformational Landscape of L-Iduronic Acid

Unlike most other pyranose sugars that are stable in a single chair conformation, L-iduronic acid exists in a dynamic equilibrium between three low-energy conformers: the ¹C₄ and ⁴C₁ chair forms and the ²S₀ skew-boat conformation.[1][2] This conformational plasticity is a key determinant of the biological activity of the GAGs in which it resides.[3][4]

The equilibrium between these conformers is not static and is influenced by several factors, including the sulfation pattern of the IdoA residue itself and of the neighboring saccharide units, as well as its position within the oligosaccharide chain.[5][6] When located internally within a GAG sequence, the ¹C₄ and ²S₀ conformations are the predominant forms.[1]

The distribution of these conformers has significant biological implications. For instance, the ²S₀ skew-boat conformation of a specific 2-O-sulfated IdoA residue is crucial for the high-affinity binding of heparin to antithrombin, a key interaction in the regulation of blood coagulation.[7][8]

The following diagram illustrates the conformational equilibrium of L-Iduronic acid.

Caption: Conformational equilibrium of L-Iduronic acid.

Quantitative Analysis of IdoA Conformer Populations

The relative populations of the IdoA conformers can be quantified using experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling. The following tables summarize quantitative data on the conformational equilibrium of IdoA in various glycosaminoglycan contexts.

Table 1: Conformer Populations of Non-Sulfated L-Iduronic Acid in Dermatan Sulfate-Derived Oligosaccharides

| Oligosaccharide Context | ¹C₄ Population (%) | ⁴C₁ Population (%) | ²S₀ Population (%) |

| Non-reducing terminal IdoA | 30 | 40 | 30 |

| Internal IdoA in tetrasaccharides | 54 | - | 42-44 |

| Internal IdoA in alditols | 28 | - | 66 |

Data sourced from reference[9].

Table 2: Conformer Populations of 2-O-Sulfated L-Iduronic Acid (IdoA2S) in Fondaparinux (Heparin Pentasaccharide Mimetic)

| Condition | ¹C₄ Population (%) | ²S₀ Population (%) |

| Free Fondaparinux | 35 | 65 |

| Fondaparinux bound to TriplatinNC | 75 | 25 |

Data sourced from reference[6].

Experimental Protocols for Conformational Analysis

The conformational analysis of IdoA in GAGs relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution conformation of IdoA.[10] Key parameters derived from NMR spectra, such as ³J proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data, provide insights into the conformational equilibrium.[5][11]

Detailed Methodology:

-

Sample Preparation:

-

Dissolve the GAG oligosaccharide sample in D₂O to the desired concentration.

-

Ensure the sample is free of paramagnetic impurities.

-

Adjust the pH of the sample as required for the experiment.

-

-

¹H-NMR Data Acquisition:

-

Acquire one-dimensional ¹H-NMR spectra to identify the signals corresponding to the IdoA protons.

-

Measure the ³J(H,H) coupling constants for the IdoA ring protons. These values are averaged over the conformer populations and can be used to estimate their relative ratios.

-

-

Two-Dimensional NMR Experiments:

-

COSY (Correlation Spectroscopy): Use to confirm the assignment of coupled protons within the IdoA ring.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., all protons of the IdoA residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To measure inter-proton distances. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons. Specific NOEs, such as between H2 and H5, are characteristic of the ²S₀ conformation.[12]

-

trNOESY (transferred Nuclear Overhauser Effect Spectroscopy): In the presence of a protein partner, this experiment can be used to determine the conformation of the GAG when bound to the protein.[13]

-

-

Data Analysis:

-

Integrate the cross-peaks in the NOESY spectra to obtain volume information.

-

Use the measured ³J coupling constants and NOE-derived distance restraints in conjunction with computational models to calculate the populations of the ¹C₄, ⁴C₁, and ²S₀ conformers.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to model the dynamic behavior of IdoA in GAGs at an atomic level.[3][14]

Detailed Methodology:

-

System Setup:

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure and temperature (NPT ensemble) to achieve the correct density.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the IdoA residue adequately.

-

Save the trajectory of atomic coordinates at regular intervals.

-

-

Analysis:

-

Analyze the simulation trajectory to determine the time evolution of the IdoA ring puckering coordinates (e.g., Cremer-Pople parameters).

-

Calculate the population of each conformer (¹C₄, ⁴C₁, ²S₀) by integrating the probability distribution of the puckering coordinates.

-

Analyze other parameters such as glycosidic linkage torsion angles and intramolecular hydrogen bonds.

-

The following diagram depicts a general workflow for the conformational analysis of GAGs.

Caption: Workflow for GAG conformational analysis.

Role of IdoA Conformation in Signaling Pathways

The conformational flexibility of IdoA is a key factor in mediating the interactions of GAGs with proteins, thereby influencing cellular signaling pathways.

Antithrombin Activation and Regulation of Coagulation

The binding of heparin to antithrombin is a classic example of the importance of IdoA conformation. A specific pentasaccharide sequence in heparin, containing a 2-O-sulfated IdoA residue, is responsible for this high-affinity interaction. Upon binding to antithrombin, the IdoA residue adopts a ²S₀ skew-boat conformation, which is essential for the allosteric activation of antithrombin and its subsequent inhibition of coagulation factors like Factor Xa and thrombin.[10][15]

The following diagram illustrates the role of heparin and IdoA conformation in the activation of antithrombin.

Caption: Antithrombin activation by heparin.

Fibroblast Growth Factor (FGF) Signaling

Heparan sulfate proteoglycans (HSPGs) are essential co-receptors for Fibroblast Growth Factors (FGFs) and their receptors (FGFRs). The interaction between HSPGs, FGFs, and FGFRs forms a ternary complex that is necessary for receptor dimerization and activation of downstream signaling pathways, which regulate processes such as cell proliferation, differentiation, and migration.[16][17] The specific sulfation patterns and the conformational flexibility of IdoA residues within heparan sulfate are critical for the specific recognition of different FGF isoforms.[18]

The following diagram provides a simplified overview of the role of heparan sulfate in FGF signaling.

Caption: Role of heparan sulfate in FGF signaling.

Conclusion

The conformational analysis of L-iduronic acid is a vibrant and essential area of research in glycoscience. A comprehensive understanding of the factors that govern the conformational equilibrium of IdoA and the functional consequences of this flexibility is crucial for elucidating the roles of glycosaminoglycans in health and disease. The methodologies outlined in this guide provide a framework for researchers to investigate these complex systems and will undoubtedly contribute to the development of novel therapeutic strategies targeting GAG-protein interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Modulation of Iduronic Acid-Containing Sulfated Glycosaminoglycans by a Polynuclear Platinum Compound. Implications for Development of Antimetastatic Platinum Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Iduronic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Glycosaminoglycan-Protein Interactions by Nuclear Magnetic Resonance (NMR) Spectroscopy [mdpi.com]

- 12. Deducing polymeric structure from aqueous molecular dynamics simulations of oligosaccharides: predictions from simulations of hyaluronan tetrasaccharides compared with hydrodynamic and X-ray fibre diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | NMR Characterization of the Interactions Between Glycosaminoglycans and Proteins [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. The anticoagulant activation of antithrombin by heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heparan Sulphate Proteoglycans - FGF Signalling in Vertebrate Development - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

L-Iduronic Acid versus D-Glucuronic Acid in GAG Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycosaminoglycans (GAGs) are essential polysaccharides involved in a myriad of biological processes, from cell signaling to tissue development. The functional diversity of GAGs is dictated by their complex structure, including the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). This subtle change at the C5 carbon introduces a profound increase in conformational flexibility, transforming the biological potential of the GAG chain. This technical guide provides a comprehensive overview of the structural and functional differences between IdoA and GlcA in GAGs, with a focus on their impact on protein interactions and signaling pathways. Detailed experimental protocols and quantitative data are presented to aid researchers in the investigation and exploitation of these differences for therapeutic development.

Core Structural and Functional Distinctions

The fundamental difference between L-iduronic acid and D-glucuronic acid lies in their stereochemistry at the C5 position. This epimerization has significant consequences for the three-dimensional structure and, consequently, the biological function of the GAG chain.

Conformational Flexibility: The Key to Versatility

D-Glucuronic Acid (GlcA): GlcA is a relatively rigid sugar residue, predominantly adopting the ⁴C₁ chair conformation. This rigidity limits the adaptability of GlcA-containing GAGs in protein binding.

L-Iduronic Acid (IdoA): In contrast, IdoA is conformationally flexible and can exist in equilibrium between multiple conformers, primarily the ¹C₄ and ⁴C₁ chair forms and the ²S₀ skew-boat conformation.[1][2] This flexibility allows IdoA-containing regions of GAGs to adopt various spatial arrangements, enabling them to bind with high affinity and specificity to a diverse range of proteins.[2] The equilibrium between these conformers can be influenced by the surrounding sugar residues and their sulfation patterns.[3] For instance, the presence of a 2-O-sulfate group on IdoA (IdoA2S) further modulates this conformational equilibrium.

Table 1: Conformational Properties of L-Iduronic Acid and D-Glucuronic Acid

| Feature | L-Iduronic Acid (IdoA) | D-Glucuronic Acid (GlcA) | References |

| Predominant Conformations | ¹C₄ (chair), ²S₀ (skew-boat), ⁴C₁ (chair) | ⁴C₁ (chair) | [1][2] |

| Conformational Flexibility | High | Low | [2] |

| Impact on GAG Chain | Introduces "kinks" and flexibility, allowing for adaptation to protein binding sites. | Results in a more linear and rigid chain structure. |

Impact on Protein Binding and Biological Activity

The conformational adaptability of IdoA is a critical determinant of the biological activity of GAGs such as heparan sulfate (B86663) (HS) and dermatan sulfate (DS). The ability to present a dynamic and adaptable binding surface allows IdoA-rich GAGs to interact with a broader range of proteins and with higher affinity compared to their GlcA-rich counterparts.[4] This enhanced binding capacity is central to the role of IdoA-containing GAGs in regulating the activity of growth factors, enzymes, and other signaling molecules.

Table 2: Comparative Protein Binding Affinities

| Protein | GAG Ligand | Uronic Acid Content | Binding Affinity (K_d) | References |

| Fibroblast Growth Factor 2 (FGF2) | Heparan Sulfate | IdoA-rich | ~81 nM | |

| Fibroblast Growth Factor 2 (FGF2) | Heparan Sulfate (lacking IdoA) | GlcA only | Significantly reduced binding and signaling | [5][6] |

| Antithrombin III | Heparin Pentasaccharide | Contains IdoA2S | High affinity | |

| Hepatocyte Growth Factor/Scatter Factor (HGF/SF) | Dermatan Sulfate | IdoA-rich | 19.7 nM | |

| Hepatocyte Growth Factor/Scatter Factor (HGF/SF) | Heparan Sulfate | IdoA-rich | 10-100 fold stronger than DS |

Role in Modulating Key Signaling Pathways

The differential protein binding capabilities of IdoA- and GlcA-containing GAGs have profound implications for the regulation of critical cellular signaling pathways.

Fibroblast Growth Factor (FGF) Signaling

Heparan sulfate is an essential co-receptor for FGF signaling, and the presence of IdoA is crucial for this function.[7] IdoA residues, particularly 2-O-sulfated IdoA, contribute to the formation of specific binding sites for FGFs, facilitating the formation of a ternary complex with FGF receptors (FGFRs).[7][8] This complex is essential for receptor dimerization and the activation of downstream signaling cascades, such as the MAPK/ERK pathway, which regulate cell proliferation, differentiation, and migration.[6] GAGs lacking IdoA show a markedly reduced ability to support FGF2-mediated signaling.[5][6]

Hedgehog (Hh) Signaling

The morphogen Sonic Hedgehog (Hh) plays a critical role in development, and its interaction with heparan sulfate is essential for its signaling activity. Specifically, HSPGs containing a glypican 5 core protein and 2-O-sulfo-iduronic acid at the non-reducing ends of the GAG chains have been identified as co-receptors for Shh.[9][10] These IdoA-containing GAGs promote Shh binding and signaling, which is crucial for processes like neural precursor proliferation.[9]

Wnt Signaling

Glycosaminoglycans are known to interact with various components of the Wnt signaling pathway, including Wnt ligands and their inhibitors.[5] While the precise role of IdoA versus GlcA in modulating Wnt signaling is still an active area of research, the ability of IdoA-containing GAGs to bind a wider array of proteins suggests a more intricate regulatory role. For instance, the GAG chains on syndecans, which can contain IdoA, are implicated in regulating non-canonical Wnt signaling.

Experimental Protocols for Characterization

The following sections provide detailed methodologies for key experiments used to investigate the structural and functional differences between IdoA and GlcA in GAGs.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution conformation of GAGs and to study their interactions with proteins. 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for resolving the complex spectra of GAGs.

Objective: To determine the conformational equilibrium of IdoA residues in a GAG sample.

Materials:

-

GAG sample (e.g., heparin-derived oligosaccharide) of high purity (>95%).

-

D₂O (99.9%).

-

NMR tubes.

-

NMR spectrometer (≥600 MHz) with a cryoprobe.

Protocol:

-

Sample Preparation: Dissolve 1-5 mg of the GAG sample in 500 µL of D₂O. Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons. Finally, dissolve the sample in 500 µL of 99.96% D₂O for the NMR measurement.

-

1D ¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.

-

Typical parameters: 32-64 scans, spectral width of 10-12 ppm, relaxation delay of 2 s.

-

-

2D ¹H-¹³C HSQC Acquisition:

-

Use a standard HSQC pulse sequence (e.g., hsqcetgpsisp2.2 on Bruker instruments).

-

Set the spectral width in the ¹H dimension (F2) to ~8 ppm and in the ¹³C dimension (F1) to ~80 ppm.

-

Center the transmitter offset at ~4.7 ppm in F2 and ~80 ppm in F1.

-

Use a ¹J_CH coupling constant of 150 Hz.

-

Acquire 1024 data points in F2 and 256-512 increments in F1.

-

The number of scans per increment will depend on the sample concentration but typically ranges from 16 to 64.

-

-

Data Processing and Analysis:

-

Process the 2D HSQC data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the cross-peaks corresponding to the anomeric protons and other ring protons of IdoA and GlcA residues based on published chemical shift data.

-

The relative populations of the ¹C₄, ⁴C₁, and ²S₀ conformers of IdoA can be estimated by analyzing the ³J_HH coupling constants, which can be extracted from high-resolution 1D ¹H spectra or J-resolved spectroscopy.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of GAG-protein interactions.

Objective: To compare the binding affinity of a protein to GAGs with varying IdoA/GlcA content.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5, SA chip for biotinylated GAGs).

-

Amine coupling kit (EDC, NHS, ethanolamine) or streptavidin.

-

GAG samples (IdoA-rich and GlcA-rich oligosaccharides).

-

Protein of interest.

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Regeneration solution (e.g., a pulse of high salt, such as 2 M NaCl, or a low pH solution).

Protocol:

-

Ligand Immobilization:

-

Immobilize the GAG ligand onto the sensor chip surface. For amine coupling, activate the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS, inject the GAG solution (typically 20-50 µg/mL in a low ionic strength buffer), and then deactivate the remaining active esters with ethanolamine.

-

Alternatively, use a streptavidin-coated chip to capture biotinylated GAGs.

-

A reference flow cell should be prepared by performing the immobilization procedure without the GAG.

-

-

Analyte Binding Assay:

-

Inject a series of concentrations of the protein analyte over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the binding response (in Resonance Units, RU) in real-time.

-

Allow for a sufficient association time to reach or approach steady-state binding, followed by a dissociation phase where running buffer flows over the chip.

-

-

Surface Regeneration:

-

After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the response from the reference flow cell from the response of the ligand flow cell to obtain the specific binding sensorgram.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

-

X-ray Crystallography for GAG-Protein Complex Structure

X-ray crystallography provides atomic-resolution three-dimensional structures of GAG-protein complexes, offering invaluable insights into the specific interactions that govern binding.

Objective: To determine the 3D structure of a protein in complex with an IdoA-containing GAG oligosaccharide.

Materials:

-

Highly purified protein (>98%).

-

Homogeneous GAG oligosaccharide of defined length and sulfation pattern.

-

Crystallization screening kits.

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

-

Cryoprotectant solutions.

-

X-ray diffraction equipment (in-house or synchrotron source).

Protocol:

-

Complex Formation:

-

Mix the purified protein and the GAG oligosaccharide in a slight molar excess of the GAG to ensure saturation of the protein's binding site.

-

The complex can be purified by size-exclusion chromatography to remove unbound GAG.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method. Mix a small volume (e.g., 1 µL) of the protein-GAG complex solution with an equal volume of the reservoir solution from a crystallization screen.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

-

-

Crystal Optimization and Soaking (Alternative to Co-crystallization):

-

If obtaining co-crystals is challenging, crystals of the apo-protein can be grown first and then soaked in a solution containing the GAG oligosaccharide.

-

The soaking time and GAG concentration need to be optimized to allow for diffusion of the GAG into the crystal lattice without dissolving the crystal.

-

-

Cryo-protection and Data Collection:

-

Once suitable crystals are obtained, they are briefly soaked in a cryoprotectant solution (often the reservoir solution supplemented with glycerol, ethylene (B1197577) glycol, or other cryo-agents) to prevent ice formation during freezing.

-

The crystals are then flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected on the frozen crystal.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the electron density map.

-

A model of the protein-GAG complex is built into the electron density and refined to obtain the final atomic-resolution structure.

-

Conclusion and Future Directions

The epimerization of D-glucuronic acid to L-iduronic acid is a pivotal post-translational modification in GAG biosynthesis that dramatically expands the functional repertoire of these essential biomolecules. The enhanced conformational flexibility of IdoA facilitates high-affinity, specific interactions with a vast array of proteins, thereby enabling the intricate regulation of key signaling pathways. For researchers in drug development, understanding and harnessing the structural and functional differences between IdoA and GlcA offers exciting opportunities for the design of novel therapeutics that can precisely modulate GAG-protein interactions.

Future research should focus on the development of advanced analytical techniques for the sequencing of GAGs to better correlate specific IdoA-containing motifs with biological function. Furthermore, a deeper understanding of the regulation of C5-epimerase activity will be crucial for elucidating how cells tailor GAG structures to control physiological and pathological processes. The continued exploration of the "GAG code" will undoubtedly pave the way for innovative therapeutic strategies targeting a wide range of diseases.

References

- 1. Molecular Mechanisms of Fibroblast Growth Factor Signaling in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of glucuronic acid and iduronic acid-rich glycosaminoglycans and their modified forms with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lack of L-iduronic acid in heparan sulfate affects interaction with growth factors and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compositional analysis on heparin/heparan sulfate interacting with FGF•FGFR complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DSpace [digital.library.adelaide.edu.au]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of L-Iduronic Acid-Containing Proteoglycans

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the intricate biochemical pathways responsible for the synthesis of L-iduronic acid (IdoA)-containing proteoglycans. A thorough understanding of this process is critical for research into a multitude of physiological and pathological states, including developmental biology, tissue repair, cancer, and genetic disorders like mucopolysaccharidoses. This document outlines the core enzymatic reactions, regulatory signaling cascades, quantitative biochemical data, and detailed experimental protocols relevant to the field.

Core Biosynthetic Pathway of L-Iduronic Acid

The synthesis of L-iduronic acid (IdoA) for incorporation into proteoglycans, primarily dermatan sulfate (B86663) (DS) and heparan sulfate (HS), is a multi-step process occurring in the cytoplasm and Golgi apparatus. The pathway begins with the conversion of UDP-glucose and culminates in the post-polymerization modification of glycosaminoglycan (GAG) chains.

Synthesis of the Precursor: UDP-Glucuronic Acid

The foundational step is the synthesis of UDP-glucuronic acid (UDP-GlcA), the precursor for all uronic acids in GAGs. This reaction is catalyzed by the cytosolic enzyme UDP-glucose 6-dehydrogenase (UGDH) . UGDH mediates a four-electron oxidation of the C6 primary alcohol of UDP-glucose to a carboxyl group, utilizing two molecules of NAD+ as the oxidant.[1] The product, UDP-GlcA, is a critical branch-point metabolite, serving as a substrate for hyaluronan synthesis, detoxification reactions via glucuronidation, and as the direct precursor for IdoA formation.[2]

Epimerization of Uronic Acids

The defining feature of proteoglycans like dermatan sulfate and heparan sulfate is the presence of L-iduronic acid. IdoA is formed through the epimerization of D-glucuronic acid (GlcA) at the C5 position. This conversion is catalyzed by two distinct classes of enzymes that act at different stages of biosynthesis.

-

Dermatan Sulfate Epimerases (DS-epi1 and DS-epi2): In the biosynthesis of dermatan sulfate, the epimerization of GlcA to IdoA occurs after the GlcA residue has been incorporated into the growing polysaccharide chain.[3][4] This post-polymerization modification is catalyzed by two homologous enzymes, DS-epimerase 1 (DSE or DS-epi1) and DS-epimerase 2 (DSEL or DS-epi2).[3][4] DS-epi1 is responsible for the majority of IdoA formation in most tissues, with the notable exception of the brain where DS-epi2 is more prominent.[5] These enzymes act on the nascent chondroitin (B13769445) backbone, converting GlcA residues to IdoA residues.[2]

-

Glucuronyl C5-Epimerase (GLCE): In the context of heparan sulfate biosynthesis, the epimerization of GlcA to IdoA is also a post-polymerization event. This reaction is catalyzed by a single enzyme, glucuronyl C5-epimerase (GLCE), also known as heparan sulfate C5-epimerase.[6] GLCE specifically acts on GlcA residues that are adjacent to N-sulfated glucosamine (B1671600) units within the growing heparan sulfate chain.[6] The introduction of IdoA residues imparts conformational flexibility to the HS chain, which is crucial for its interactions with a wide range of proteins.[7]

The overall biosynthetic flow is depicted in the diagram below.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of IdoA biosynthesis are governed by the kinetic properties of the involved enzymes and the cellular concentrations of their substrates. The following tables summarize key quantitative data for the human enzymes.

Table 1: Kinetic Parameters of Human IdoA Biosynthetic Enzymes

| Enzyme | Substrate | Km | Vmax / kcat | Source |

| UGDH | UDP-glucose | 7.6 - 25 µM | kcat = 0.55 s-1 | [8][9] |

| NAD+ | ~100 µM | - | [10] | |

| DS-epi1 | Chondroitin | 120 µM | Not specified | [11] |

| GLCE | N-sulfated K5 polysaccharide | 1.1 µM (HexA) | Not specified | [9] |

Table 2: Representative Intracellular Concentrations of UDP-Sugars

| Metabolite | Cell Type | Concentration Range | Source |

| UDP-glucose | CHO Cells | 0.4 - 6.0 mM | [12] |

| Human HEK293T Cells | ~0.5 - 1.5 mM | [13] | |

| UDP-glucuronic acid | Human HK-2 Cells | Varies with glucose availability | [14][15] |

| Rat Hepatocytes | Decreased by ethanol (B145695) exposure | [16] |

Note: Intracellular metabolite concentrations can vary significantly based on cell type, metabolic state, and culture conditions. High glucose conditions have been shown to increase intracellular UDP-GlcA levels.[14][15]

Regulation of IdoA Biosynthesis by TGF-β Signaling

The synthesis of proteoglycans is tightly regulated by extracellular cues, with the Transforming Growth Factor-beta (TGF-β) signaling pathway being a major regulator.[17][18] TGF-β influences both the expression of the core proteins of proteoglycans and the enzymes involved in GAG biosynthesis.

Upon binding to its cell surface receptors (TβRI and TβRII), TGF-β initiates a signaling cascade that leads to the phosphorylation and activation of SMAD transcription factors (primarily SMAD2 and SMAD3).[19][20] These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

TGF-β has been shown to upregulate the expression of UGDH, thereby increasing the cellular pool of UDP-GlcA available for GAG synthesis.[5] This regulation is mediated by the binding of SMAD complexes to Smad-binding elements (SBEs) in the promoter region of the UGDH gene. Furthermore, TGF-β signaling can influence the activity of the C5-epimerases, thereby altering the IdoA content and the fine structure of dermatan sulfate chains.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of IdoA-containing proteoglycans.

Spectrophotometric Assay for UDP-Glucose Dehydrogenase (UGDH) Activity

This assay measures the activity of UGDH by monitoring the production of NADH, which absorbs light at 340 nm.[10]

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

UDP-glucose solution (stock at 10 mM)

-

NAD+ solution (stock at 100 mM)

-

Purified UGDH enzyme or cell lysate

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube or directly in the well of a 96-well plate. For a final volume of 200 µL:

-

158 µL Potassium phosphate buffer

-

20 µL NAD+ solution (final concentration: 10 mM)

-

2 µL UDP-glucose solution (final concentration: 0.1 mM)

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding 20 µL of the enzyme solution (diluted to an appropriate concentration in phosphate buffer).

-

Immediately place the plate/cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

Convert the rate of change in absorbance to the rate of NADH production using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). Remember that two molecules of NADH are produced for each molecule of UDP-GlcA formed.

Dermatan Sulfate Epimerase Activity Assay using Radiolabeled Substrate

This method quantifies epimerase activity by measuring the release of tritium (B154650) (3H) from a C5-3H-labeled chondroitin substrate.[3]

Materials:

-

[5-3H]GlcA-labeled chondroitin substrate

-

MES buffer (e.g., 50 mM, pH 5.6) containing divalent cations (e.g., MnCl2)

-

Purified DS-epimerase or microsomal fraction

-

Dowex 1-X2 anion exchange resin (or similar)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. For a final volume of 100 µL:

-

Buffer and cofactors

-

[5-3H]GlcA-labeled chondroitin (to a final concentration based on the Km, e.g., ~1.2 x 10-4 M)[11]

-

-

Pre-incubate the mixture at 37°C.

-

Start the reaction by adding the enzyme preparation.

-

Incubate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.

-

Terminate the reaction by boiling for 2 minutes.

-

Centrifuge to pellet any precipitated protein.

-

To separate the released 3H2O from the labeled polymer, apply the supernatant to a small column of Dowex 1-X2 resin. The negatively charged polysaccharide will bind to the resin, while the neutral tritiated water will flow through.

-

Collect the flow-through, mix with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of tritium released per unit time per amount of protein.

Analysis of UDP-Sugars by HPLC-MS

This protocol outlines a general workflow for the extraction and quantification of intracellular UDP-sugars from cultured cells.

Protocol Outline:

-

Cell Harvesting: Rapidly harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Metabolism Quenching & Extraction: Immediately quench metabolic activity by adding a cold extraction solvent, such as a chloroform:methanol:water mixture. This disrupts cell membranes and precipitates proteins while solubilizing small metabolites.

-

Phase Separation: Centrifuge the mixture to separate the polar (aqueous, containing UDP-sugars), non-polar (organic), and solid (protein/debris) phases.

-

Solid Phase Extraction (SPE): Purify the UDP-sugars from the aqueous phase using a graphitized carbon SPE cartridge. This step removes salts and other interfering compounds. Elute the UDP-sugars with an appropriate solvent.

-

LC-MS/MS Analysis: Analyze the purified extract using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatography: Separate the different UDP-sugars using either a porous graphitic carbon (PGC) column or an ion-pair reversed-phase column.

-

Mass Spectrometry: Detect and quantify the UDP-sugars based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

-

-

Quantification: Calculate the concentration of each UDP-sugar by comparing its peak area to that of a known amount of an internal standard and a standard curve generated with pure compounds.

Conclusion and Future Directions

The biosynthesis of L-iduronic acid is a fundamental process that dictates the structure and, consequently, the function of key proteoglycans like dermatan sulfate and heparan sulfate. The core pathway, involving UGDH and the C5-epimerases, is subject to complex regulation, notably by the TGF-β signaling cascade. The methodologies outlined in this guide provide a robust framework for investigating this pathway.

Future research will likely focus on elucidating the precise regulatory mechanisms governing the expression and activity of the epimerases, understanding how different core proteins influence the epimerization process, and developing specific inhibitors for these enzymes. Such inhibitors hold therapeutic promise for a range of conditions, from fibrotic diseases to cancers where proteoglycan biology is dysregulated, and as substrate reduction therapies for mucopolysaccharidoses.[5] The continued application of advanced analytical techniques will be paramount in unraveling the remaining complexities of this vital biosynthetic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. uniprot.org [uniprot.org]

- 8. Characterization of human UDP-glucose dehydrogenase. CYS-276 is required for the second of two successive oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Circulating glucuronic acid predicts healthspan and longevity in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Situ Monitoring of Intracellular Glucose and Glutamine in CHO Cell Culture | PLOS One [journals.plos.org]

- 12. Glycogen engineering improves the starvation resistance of mesenchymal stem cells and their therapeutic efficacy in pulmonary fibrosis | eLife [elifesciences.org]

- 13. UDP-glucuronic acid availability underlies sex difference in renal expression of nonsulfated Human Natural Killer-1 (HNK-1) glycans | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Regulation of TGF-β signaling by Smad7 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Smad regulation in TGF-beta signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. GLCE glucuronic acid epimerase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Iduronic Acid Sodium Salt: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of L-Iduronic Acid Sodium Salt. The information is curated for researchers, scientists, and professionals in drug development who are working with glycosaminoglycans (GAGs) and other complex carbohydrates.

Core Chemical Properties

L-Iduronic Acid Sodium Salt is the sodium salt of L-iduronic acid, a hexuronic acid that is an essential monosaccharide component of several important glycosaminoglycans (GAGs), including dermatan sulfate (B86663), heparan sulfate, and heparin.[1][2] Its presence and conformational flexibility within these macromolecules are critical for their biological functions.

The key chemical properties of L-Iduronic Acid Sodium Salt are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₉NaO₇[3][4] |

| Molecular Weight | 216.12 g/mol [4][5] |

| Melting Point | 131-132 °C[6] |

| Solubility | Soluble in water and DMSO.[7] |

| pKa (of L-Iduronic Acid) | The pKa values of the carboxylate groups of α-L-idopyranosyluronic acid 2-sulphate and α-L-idopyranosyluronic acid residues in heparin have been determined to be approximately 3.13 and 3.0, respectively.[8] |

| Appearance | White to off-white crystalline powder.[7] |

Chemical Structure and Conformational Dynamics

L-Iduronic acid is the C5 epimer of D-glucuronic acid. The sodium salt form exists as the carboxylate anion. A key feature of L-iduronic acid residues within GAG chains is their remarkable conformational flexibility. Unlike many other pyranose sugars that have a single stable chair conformation, L-iduronic acid exists in a dynamic equilibrium between three low-energy conformers: the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat conformation.[7][9] This conformational plasticity is crucial for the specific interactions of GAGs with proteins, such as growth factors and enzymes.[10]

The equilibrium between these conformers can be influenced by factors such as sulfation patterns and the surrounding microenvironment within the GAG chain.[11] For instance, when internally positioned within an oligosaccharide, the ¹C₄ and ²S₀ conformations are predominant.[7][9]

Role in Glycosaminoglycan Signaling

L-Iduronic acid is a critical component of heparan sulfate proteoglycans (HSPGs), which act as co-receptors for a variety of signaling molecules, including fibroblast growth factors (FGFs). The specific sulfation patterns and the conformational flexibility of iduronic acid residues within heparan sulfate chains are crucial for their high-affinity binding to FGFs and their receptors (FGFRs). This interaction facilitates the formation of a ternary complex (HSPG-FGF-FGFR), which is essential for receptor dimerization, activation, and downstream signaling, ultimately influencing cellular processes such as proliferation, differentiation, and migration.

References

- 1. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Iduronic acid sodium salt | 61199-83-5 | MI05148 [biosynth.com]

- 3. L-Iduronic acid | 2073-35-0 | MI08102 | Biosynth [biosynth.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. An improved methodology for the quantification of uronic acid units in xylans and other polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iduronic acid - Wikipedia [en.wikipedia.org]

- 7. usbio.net [usbio.net]

- 8. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H and 15N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of iduronic acid and glucuronic acid in glycosaminoglycans after stoichiometric reduction and depolymerization using high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The importance of L-Iduronic Acid in cell signaling pathways

[1][2] The biosynthesis of IdoA from D-glucuronic acid is catalyzed by C5-epimerases. [3][4]Studies using mouse models with disrupted epimerase genes (Hsepi-/-) have demonstrated the critical nature of IdoA. These mice exhibit lethal phenotypes with organ defects, and cells derived from them show resistance to certain growth factors like FGF2, highlighting the essential role of IdoA in mediating these signaling events. [3][4][5][6]

[7]

graph FGF_Signaling {

layout=dot;

rankdir=TB;

splines=ortho;

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

[1][2]

#### 3.1. HGF and TGF-β Signaling

[8]

Furthermore, DS-containing proteoglycans, such as decorin and biglycan, are well-known modulators of the Transforming Growth Factor-β (TGF-β) pathway. They can directly bind TGF-β, sequestering it in the extracellular matrix and regulating its access to signaling receptors, thereby controlling processes like fibrosis and inflammation. The specific structure of DS, including its IdoA content, is critical for this regulatory function.

[9][10]

#### 4.1. Detailed Protocol: Surface Plasmon Resonance (SPR)

[9] * The surface is activated and conditioned according to the manufacturer's protocol.

[11] * A reference flow cell is typically prepared in parallel (e.g., activated and blocked or with an irrelevant ligand) to subtract non-specific binding and bulk refractive index changes.

[11] * Each injection consists of an association phase (monitoring binding) followed by a dissociation phase (monitoring release in running buffer).

[12]

* GAG Mimetics: Designing small molecules or synthetic oligosaccharides that mimic the IdoA-containing binding sites of HS or DS can be used to either inhibit or potentiate specific signaling pathways. F[12][13]or example, a synthetic 4-O-sulfated IdoA disaccharide has been identified as a potential ligand for VEGF165, with implications for modulating angiogenesis.

[12] * Enzyme Inhibitors: Targeting the epimerases or sulfotransferases that create these specific IdoA-containing domains could be a strategy to alter the cellular GAG profile and disrupt disease-associated signaling.

* Biomarker Development: The specific structures of GAGs, including their IdoA content, can be altered in disease states like cancer and inflammation. A[2]nalyzing these structures could lead to the development of novel biomarkers.

References

- 1. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lack of L-iduronic acid in heparan sulfate affects interaction with growth factors and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling* | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Iduronic Acid in Chondroitin/Dermatan Sulfate Affects Directional Migration of Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Sulfation Code and Conformational Plasticity of l-Iduronic Acid Homo-Oligosaccharides Mimic the Biological Functions of Heparan Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

The Unseen Architect: A Technical Guide to the Discovery and History of L-Iduronic Acid in Glycosaminoglycans

For Immediate Release

A deep dive into the pivotal discovery and intricate history of L-Iduronic Acid (IdoA), a critical component of Glycosaminoglycans (GAGs), is presented in this comprehensive technical guide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the scientific journey, from initial isolation to the understanding of its profound biological significance.

This guide meticulously chronicles the milestones in GAG research that led to the identification of IdoA, detailing the key experiments and analytical techniques that were instrumental in its characterization. It further presents a quantitative analysis of IdoA distribution across various GAGs and tissues, alongside detailed experimental protocols from seminal studies. The role of IdoA in mediating protein-GAG interactions is also explored through a detailed signaling pathway diagram.

A Journey of Discovery: Unraveling the Structure of Dermatan Sulfate (B86663)

The story of L-Iduronic Acid is intrinsically linked to the study of a class of complex polysaccharides known as Glycosaminoglycans (GAGs). In the 1940s, the pioneering work of Karl Meyer led to the isolation of a novel GAG from porcine skin, which he initially named chondroitin (B13769445) sulfate B.[1][2] Subsequent investigations revealed that this molecule, later renamed dermatan sulfate, possessed a unique uronic acid component that distinguished it from the well-characterized chondroitin sulfate. This distinctive uronic acid was identified as L-Iduronic Acid (IdoA), the C-5 epimer of D-glucuronic acid (GlcA).[1][3]

A pivotal breakthrough in understanding IdoA's origin came from the work of Malmström and colleagues in 1975. Through elegant pulse-chase experiments with radiolabeled precursors in cultured fibroblasts, they demonstrated that the conversion of GlcA to IdoA occurs at the polymer level.[4] This enzymatic epimerization, catalyzed by C-5 epimerases, is a crucial step in the biosynthesis of dermatan sulfate and heparan sulfate, introducing significant structural and functional diversity into these GAG chains.[3][5]

Quantitative Distribution of L-Iduronic Acid

The presence and abundance of L-Iduronic Acid vary significantly among different types of GAGs and even within the same GAG from different tissues. This variability is a key determinant of the biological activity of these molecules. Heparin is notably rich in IdoA, which can constitute up to 70-80% of its disaccharide units, contributing to its potent anticoagulant activity.[6] In contrast, heparan sulfate, a ubiquitous component of the cell surface and extracellular matrix, has a lower proportion of IdoA.[6] Dermatan sulfate also exhibits considerable heterogeneity in its IdoA content, with some tissues like skin containing decorin rich in IdoA, while bone decorin has very little.[3]

| Glycosaminoglycan | Tissue/Source | L-Iduronic Acid Content (% of total uronic acids) | Reference |

| Heparin | Porcine Intestinal Mucosa | ~70-80% | [6] |

| Heparan Sulfate | General | Lower than Heparin | [6] |

| Dermatan Sulfate (Decorin) | Skin | High | [3] |

| Dermatan Sulfate (Decorin) | Bone | Virtually Absent | [3] |

Key Experimental Protocols

The identification and characterization of L-Iduronic Acid were reliant on the development and application of various biochemical techniques.

Pulse-Chase Experiment for Demonstrating Polymer-Level Epimerization

This foundational experiment provided direct evidence for the conversion of D-glucuronic acid to L-iduronic acid within the GAG chain.

Methodology based on Malmström et al. (1975): [4]

-

Cell Culture: Human skin fibroblasts were cultured in appropriate media.

-

Pulse Labeling: The cell cultures were incubated for a short period (the "pulse") with a medium containing a radiolabeled precursor, UDP-D-[14C]glucuronic acid, along with UDP-N-acetylgalactosamine and a sulfate donor (3'-phosphoadenylylsulfate).

-

Chase Period: After the pulse, the radioactive medium was replaced with a non-radioactive medium (the "chase"), and the cells were incubated for various time points.

-

Isolation of GAGs: At each time point, the GAGs were isolated from the cell layer and the culture medium.

-

Analysis of Uronic Acid Composition: The isolated GAGs were hydrolyzed to release the constituent uronic acids.

-

Chromatographic Separation and Quantification: The radiolabeled D-glucuronic acid and L-iduronic acid were separated using paper chromatography or other suitable chromatographic techniques. The amount of radioactivity in each uronic acid spot was quantified to determine the extent of epimerization over time.

The results of such experiments showed that the radioactivity initially incorporated into D-glucuronic acid residues was progressively transferred to L-iduronic acid residues during the chase period, confirming that the epimerization reaction occurs on the pre-formed polysaccharide chain.[4]

Early Chemical Methods for Uronic Acid Analysis

Prior to the widespread use of enzymatic and mass spectrometric techniques, chemical methods were employed for the analysis of uronic acids in GAGs.

Carbazole-Sulfuric Acid Method: This colorimetric method was a standard for the quantification of uronic acids.[7]

-

Hydrolysis: The polysaccharide sample was hydrolyzed with concentrated sulfuric acid to release the uronic acids.

-

Color Development: The hydrolyzed sample was reacted with carbazole (B46965) reagent.

-

Spectrophotometry: The intensity of the color produced, which is proportional to the uronic acid concentration, was measured using a spectrophotometer at a specific wavelength (typically 530 nm).

Periodate (B1199274) Oxidation: This chemical degradation method was used to probe the structure of GAGs. The differential reactivity of GlcA and IdoA residues to periodate oxidation provided structural insights.[8]

-

Oxidation: The GAG sample was treated with a solution of sodium periodate.

-

Analysis of Products: The consumption of periodate and the formation of specific oxidation products were monitored to infer the types and linkages of the sugar residues.

The Role of L-Iduronic Acid in Cell Signaling

The conformational flexibility endowed by IdoA residues is crucial for the specific interactions between GAGs and a wide array of proteins, including growth factors and chemokines. These interactions are fundamental to numerous cellular processes.

Fibroblast Growth Factor (FGF) Signaling Pathway

Heparan sulfate proteoglycans (HSPGs) on the cell surface act as co-receptors for FGFs, facilitating the formation of a ternary complex with FGF receptors (FGFRs) and subsequent signal transduction. The presence and specific sulfation patterns of IdoA within the HS chains are critical for this process.[9][10][11]

References

- 1. Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles [mdpi.com]

- 2. Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A method for the sequence analysis of dermatan sulphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Compositional analysis on heparin/heparan sulfate interacting with FGF•FGFR complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heparan Sulfate Domains Required for Fibroblast Growth Factor 1 and 2 Signaling through Fibroblast Growth Factor Receptor 1c - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-Iduronic Acid in Protein Binding and Molecular Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Iduronic acid (IdoA), a C-5 epimer of D-glucuronic acid, is a critical component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate (B86663) (HS), and dermatan sulfate (DS).[1][2] Its unique conformational flexibility, existing in equilibrium between chair (¹C₄ and ⁴C₁) and skew-boat (²S₀) forms, endows GAGs with the adaptability to bind a vast array of proteins, thereby modulating numerous physiological and pathological processes.[1][3][4] This technical guide provides an in-depth exploration of the role of IdoA in mediating protein-GAG interactions, with a focus on the structural basis of molecular recognition, quantitative binding data, and the experimental methodologies used to elucidate these interactions.

The Structural Basis of L-Iduronic Acid-Mediated Protein Interactions

The biological functionality of IdoA in protein binding is intrinsically linked to its conformational plasticity. Unlike its epimer, D-glucuronic acid, which predominantly adopts a rigid chair conformation, the pyranose ring of IdoA can readily interconvert between different conformations. This flexibility allows IdoA-containing GAGs to present a dynamic and adaptable surface for protein binding, facilitating a "lock-and-key" interaction that can be finely tuned.[3][5] The specific conformation of IdoA within a GAG chain is influenced by the pattern of sulfation on adjacent sugar residues.[3]

Interactions between IdoA-containing GAGs and proteins are primarily electrostatic, involving the negatively charged carboxylate and sulfate groups of the GAG and positively charged amino acid residues (such as arginine and lysine) on the protein surface. However, the specificity of these interactions is not solely dependent on charge distribution. The precise arrangement of sulfation groups in concert with the conformational adaptability of the IdoA ring creates unique binding epitopes for specific protein partners.

Quantitative Analysis of L-Iduronic Acid-Protein Interactions

The affinity of protein-GAG interactions is a critical determinant of their biological consequences. Various biophysical techniques are employed to quantify these interactions, providing key parameters such as the equilibrium dissociation constant (Kd), and the association (kon) and dissociation (koff) rate constants. A summary of representative quantitative data for interactions involving IdoA-containing GAGs is presented in Table 1.

| Protein | GAG Ligand | Technique | Kd | kon (M-1s-1) | koff (s-1) | Reference(s) |

| Fibroblast Growth Factor 2 (FGF2) | Heparan Sulfate (HS) | Nitrocellulose Filter Trapping | ~30 nM | - | - | [6] |

| Murine Interleukin-7 (mIL-7) | Heparin | Surface Plasmon Resonance (SPR) | 62 µM | 177 (± 12) | 1.10 x 10⁻² (±8.5 x 10⁻⁵) | [7] |

| Amyloid Precursor Protein (96-110) | Low-Molecular-Weight Heparin | Affinity Capillary Electrophoresis | 3.9 µM | - | - | [8] |

| Antithrombin III (AT-III) | Heparin Pentasaccharide | Isothermal Titration Calorimetry (ITC) | High (nanomolar) affinity | - | - | [9] |

Table 1: Quantitative Binding Data for Protein Interactions with IdoA-Containing Glycosaminoglycans. This table summarizes key kinetic and affinity parameters for selected protein-GAG interactions where L-Iduronic Acid is a significant component of the GAG ligand. The data is compiled from various studies and highlights the range of binding affinities observed.

Key Signaling Pathways Modulated by IdoA-Protein Interactions

The binding of proteins to IdoA-containing GAGs can trigger or modulate critical cellular signaling pathways. Two well-characterized examples are the FGF signaling cascade and the anticoagulant activity of antithrombin.

Fibroblast Growth Factor (FGF) Signaling

Heparan sulfate proteoglycans (HSPGs) act as co-receptors for FGFs, facilitating their binding to high-affinity FGF receptors (FGFRs) and subsequent receptor dimerization and activation.[10][11][12] This ternary complex formation (HSPG-FGF-FGFR) is essential for the activation of downstream signaling pathways, such as the RAS-MAPK pathway, which regulates cell proliferation, differentiation, and migration.[11][12] The presence of IdoA within the HS chain is crucial for the high-affinity binding of FGF2 and the subsequent signaling events.[6][13]

References

- 1. Iduronic acid - Wikipedia [en.wikipedia.org]

- 2. usbio.net [usbio.net]

- 3. Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Gas-Phase and Solution Conformations of the α-L-Iduronic Acid Structural Unit of Heparin - figshare - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biophysical Characterization of Glycosaminoglycan-IL-7 Interactions using SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of dissociation constants for a heparin-binding domain of amyloid precursor protein and heparins or heparan sulfate by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expanding the applications of ITC in the Pharmaceutical Industry [blog.affinimeter.com]

- 10. Heparan sulfate proteoglycans as transducers of FGF-2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heparan sulfate proteoglycans function as receptors for fibroblast growth factor-2 activation of extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The kinetics of FGF-2 binding to heparan sulfate proteoglycans and MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heparan Sulfate Domains Required for Fibroblast Growth Factor 1 and 2 Signaling through Fibroblast Growth Factor Receptor 1c - PMC [pmc.ncbi.nlm.nih.gov]

L-Iduronic Acid: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Iduronic acid (IdoA), a C-5 epimer of D-glucuronic acid, is a critical carbohydrate component of glycosaminoglycans (GAGs), where it imparts significant structural flexibility and mediates a wide range of biological activities. This technical guide provides an in-depth overview of the natural sources and abundance of L-Iduronic acid, detailed experimental protocols for its analysis, and its role in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in glycobiology, drug development, and related fields.

Natural Sources and Abundance of L-Iduronic Acid

L-Iduronic acid is not found as a free monosaccharide in nature. Instead, it is synthesized at the polymer level through the enzymatic epimerization of D-glucuronic acid residues within GAG chains.[1] Its abundance varies significantly depending on the type of GAG, the tissue source, and the physiological state.

Abundance in Glycosaminoglycans

L-Iduronic acid is a prominent component of dermatan sulfate (B86663) and heparin, and a less frequent constituent of heparan sulfate.[2]

Table 1: Quantitative Abundance of L-Iduronic Acid in Various Glycosaminoglycans

| Glycosaminoglycan | Source | Abundance of L-Iduronic Acid (% of total uronic acids) | Reference |

| Heparin | Pig intestinal mucosa | 77% | [3] |

| Porcine intestinal mucosa | ~70% (in the major trisulfated disaccharide sequence) | ||

| Beef lung (inactive) | 8.9% | [4] | |

| Beef lung (active) | 9.5% - 20% | [4] | |

| Heparan Sulfate | Human aorta | 19% | [3] |

| Dermatan Sulfate | General | Can range from a single residue to almost 100% | [5] |

| Human skin fibroblasts (Decorin/Biglycan) | 60% | [5] | |

| Human skin fibroblasts (Versican) | 7% | [5] | |

| Newborn mouse brain | 2% | [6] |

Other Natural Sources

L-Iduronic acid has also been identified in the polysaccharides of some bacteria and marine organisms, although quantitative data on its abundance in these sources is less readily available.

Experimental Protocols

Accurate quantification and characterization of L-Iduronic acid are crucial for understanding its biological roles. The following section details key experimental protocols for the analysis of IdoA in GAGs.

Enzymatic Release of Glycosaminoglycans from Tissues

This protocol describes the initial step of liberating GAG chains from the core proteins of proteoglycans in tissue samples.

Methodology:

-

Tissue Homogenization: Homogenize the tissue sample in ice-cold acetone (B3395972).

-

Drying: Desiccate the resulting acetone powder.

-

Resuspension: Suspend the dried material (e.g., 25 g) in distilled water (e.g., 40 mL).

-

Enzyme Inactivation: Inactivate any contaminating glycosidases by boiling the suspension at 100°C for 10 minutes.

-

Protease Digestion:

-

Activate Actinase E (or a similar broad-spectrum protease like pronase) by incubating at 65°C for 30 minutes in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.0, containing 10 mM CaCl₂).

-

Add the activated protease to the tissue suspension.

-

Incubate at 65°C for 24-48 hours. A second aliquot of the enzyme can be added after 24 hours to ensure complete digestion.

-

-

Protein Precipitation: Treat the digest with 5% trichloroacetic acid (TCA) at 4°C for 1 hour to precipitate residual proteins and peptides.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

TCA Removal: Remove the TCA from the supernatant by extraction with an equal volume of diethyl ether five times.

-

Neutralization: Neutralize the aqueous phase with 1 M Na₂CO₃.

-

GAG Precipitation: Precipitate the crude GAGs by adding 80% ethanol (B145695) containing 1% sodium acetate (B1210297) and incubating at 4°C overnight.

-

Collection: Centrifuge at 10,000 rpm for 10 minutes at 4°C to collect the GAG pellet.

-

Washing and Drying: Wash the pellet with ethanol and dry under a vacuum.

Quantification of L-Iduronic Acid by High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

This method allows for the sensitive and direct quantification of uronic acids after acid hydrolysis of the GAGs.

Methodology:

-

Acid Hydrolysis: Hydrolyze the purified GAG sample with 1 M aqueous HCl at 100°C for 4 hours.

-

Neutralization: Neutralize the hydrolysate.

-

HPLC-PAD Analysis:

-

Column: Use a suitable anion-exchange column.

-

Mobile Phase: Employ an appropriate buffer system for the separation of uronic acids.

-

Detection: Use a pulsed amperometric detector for sensitive detection of the underivatized monosaccharides.

-

Quantification: Quantify the L-Iduronic acid peak by comparing its area to a standard curve generated with known concentrations of L-Iduronic acid.

-

Determination of L-Iduronic Acid Content by ¹H-NMR Spectroscopy

¹H-NMR spectroscopy is a powerful non-destructive technique for determining the relative proportions of D-glucuronic acid and L-Iduronic acid in GAGs, particularly in dermatan sulfate.[7]

Methodology:

-

Sample Preparation: Dissolve the purified GAG sample in D₂O.

-

Desulfation (Optional but Recommended): To simplify the spectra, O-sulfo groups can be removed by solvolysis in dimethyl sulfoxide (B87167) containing 10% methanol (B129727) at 80°C for 5 hours. For heparin and heparan sulfate, this will also remove N-sulfo groups.

-

Re-N-acetylation (for Heparin/Heparan Sulfate): If desulfation was performed on heparin or heparan sulfate, the resulting free amino groups should be re-N-acetylated using acetic anhydride.

-

¹H-NMR Spectroscopy:

-

Acquire a one-dimensional ¹H-NMR spectrum of the sample.

-

Analysis: The proton signals of the N-acetyl group of N-acetyl-D-galactosamine residues adjacent to either D-glucuronic acid or L-Iduronic acid are distinguishable.[7] Integrate the areas of these distinct signals to determine the relative proportion of IdoA and GlcA.

-

Role of L-Iduronic Acid in Signaling Pathways